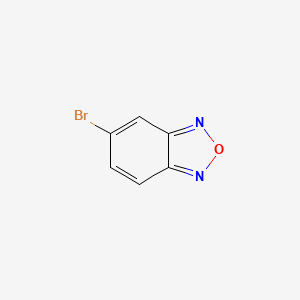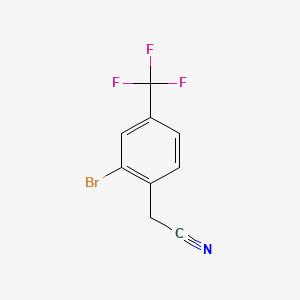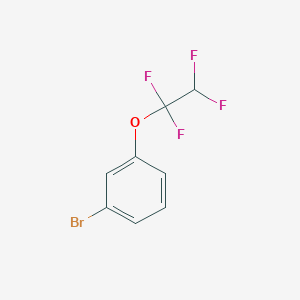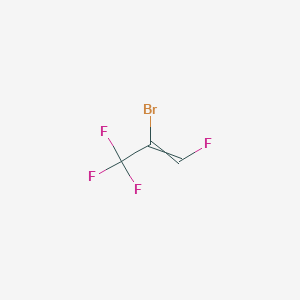
5-Brom-4-chlor-3-indoxylpalmitat
Übersicht
Beschreibung
The compound “(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate” is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives have been found to have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of an indole ring (a fused benzene and pyrrole ring) with bromine and chlorine substituents, and a hexadecanoate (16-carbon) chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a long-chain fatty acid derivative, it’s likely to be hydrophobic. The presence of halogens may also affect its reactivity .Wissenschaftliche Forschungsanwendungen
Carboxylesterase-Substrat
5-Brom-4-chlor-3-indoxylpalmitat: ist ein chromogenes Substrat für Carboxylesterase . Bei Spaltung durch dieses Enzym entsteht ein blauer Niederschlag, der zur Visualisierung der Enzymaktivität nützlich ist. Diese Anwendung ist bedeutsam in biochemischen Assays, die die Carboxylesterase-Aktivität in verschiedenen biologischen Proben messen.
Protein-Elektrophorese & Western Blotting
Diese Verbindung wird in der Protein-Elektrophorese und im Western Blotting als Teil des Detektionsprozesses verwendet . Es dient als Substrat, das reagiert, um ein nachweisbares Signal zu erzeugen, das bei der Identifizierung und Quantifizierung von Proteinen hilft, die durch Elektrophorese getrennt werden.
Immunodetektionsreagenzien
In der Immunodetektion wirkt This compound als Substrat für Enzyme, die an Antikörper gekoppelt sind . Die enzymatische Reaktion führt zu einer Farbänderung, die zum Nachweis des Vorhandenseins spezifischer Antigene oder Antikörper in einer Probe verwendet wird.
In-situ-Hybridisierung
Die Verbindung findet Anwendung in In-situ-Hybridisierungstechniken, bei denen sie zur Visualisierung von Nukleinsäure-Sonden in fixierten Geweben und Zellen beiträgt . Dies ist entscheidend für die Untersuchung der Genexpression und -verteilung in spezifischen biologischen Kontexten.
Immunhistochemie
In der Immunhistochemie wird This compound verwendet, um die Bindung von Antikörpern an Antigene in Gewebeschnitten zu visualisieren . Die Verbindung reagiert, um an der Stelle der Antikörper-Antigen-Wechselwirkung eine Farbänderung zu erzeugen, die die Analyse von Zellkomponenten und -strukturen erleichtert.
Studien zur Hemmung der Pankreaslipase
Die Forschung hat gezeigt, dass This compound zur Untersuchung der Hemmung der Pankreaslipase verwendet werden kann, einem Enzym, das bei der Verdauung wichtig ist . Diese Anwendung ist wertvoll bei der Entwicklung von Behandlungen für Erkrankungen wie Fettleibigkeit, bei denen Lipasehemmer die Absorption von Nahrungsfetten reduzieren können.
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-4-chloro-3-indoxyl palmitate is carboxylesterase , an enzyme that catalyzes the hydrolysis of esters .
Mode of Action
5-Bromo-4-chloro-3-indoxyl palmitate acts as a chromogenic substrate for carboxylesterase . When the enzyme cleaves this compound, a blue precipitate is produced .
Biochemical Pathways
The action of 5-Bromo-4-chloro-3-indoxyl palmitate involves the hydrolytic activity of carboxylesterase . The cleavage of this compound by the enzyme leads to the production of a blue precipitate, indicating the activity of carboxylesterase .
Pharmacokinetics
It’s known that this compound is used in vitro as a substrate for carboxylesterase .
Result of Action
The cleavage of 5-Bromo-4-chloro-3-indoxyl palmitate by carboxylesterase results in the formation of a blue precipitate . This color change serves as a visual indicator of the enzyme’s activity.
Action Environment
The action of 5-Bromo-4-chloro-3-indoxyl palmitate is influenced by environmental factors such as temperature and light. It’s recommended to store this compound at -20°C and protect it from light to maintain its stability .
Vorteile Und Einschränkungen Für Laborexperimente
(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and it is soluble in a variety of organic solvents. In addition, it is relatively inexpensive and easy to synthesize. However, there are also some limitations to its use in laboratory experiments. For example, it can be toxic at high concentrations, and it can cause skin irritation.
Zukünftige Richtungen
There are several potential future directions for the use of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate in laboratory research. For example, it could be used to study the effects of enzyme inhibition on cell signaling pathways, or to investigate the effects of protein folding on drug-receptor interactions. In addition, it could be used to investigate the effects of DNA binding on gene expression, or to study the effects of cell signaling pathways on disease states. Finally, (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate could be used to study the effects of receptor antagonists on drug efficacy, or to investigate the effects of signal transduction on drug metabolism.
Synthesemethoden
(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate can be synthesized in a variety of ways, but the most common method is the reaction of 4-chloro-1H-indole-3-carboxylic acid with bromine in an organic solvent. The reaction takes place at room temperature and yields a white crystalline solid. Other methods of synthesis include the reaction of bromine with 4-chloro-1H-indole-3-ethanol, the reaction of bromine with 4-chloro-1H-indole-3-aldehyde, and the reaction of bromine with 4-chloro-1H-indole-3-acetamide.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate plays a crucial role in biochemical reactions, particularly in the context of enzyme assays. It is known to interact with various enzymes, including phosphatases, which catalyze the removal of phosphate groups from molecules. The compound is converted by phosphatases into a detectable product, making it useful in spectrophotometric or fluorometric assays
Cellular Effects
The effects of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, potentially altering gene expression and cellular metabolism. For instance, the compound may modulate the activity of signaling proteins and transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. These effects can vary depending on the cell type and the concentration of the compound used in experiments .
Molecular Mechanism
At the molecular level, (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. For example, its interaction with phosphatases can lead to the dephosphorylation of target proteins, affecting their function and stability. Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The stability and degradation of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate over time are critical factors in its effectiveness in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and viability .
Dosage Effects in Animal Models
In animal models, the effects of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate vary with dosage. Low doses may have minimal impact, while higher doses can lead to significant biological effects, including toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, adverse effects such as cellular toxicity and organ damage may occur .
Metabolic Pathways
(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can influence cellular metabolism .
Transport and Distribution
The transport and distribution of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of the compound can affect its activity and function, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate is determined by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the compound may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity. The specific localization of the compound can significantly impact its biochemical and cellular effects .
Eigenschaften
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(28)29-21-18-27-20-17-16-19(25)24(26)23(20)21/h16-18,27H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREDWHLFBOAXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370038 | |
| Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341972-98-3 | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl hexadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341972-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)


